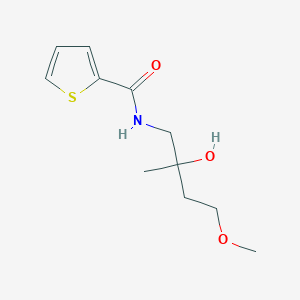

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

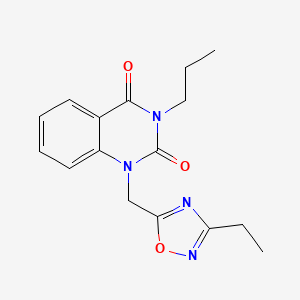

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide, also known as HMBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBT is a derivative of thiophene, which is a heterocyclic compound that contains a sulfur atom in its ring structure.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives, similar in structure to "N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide", have been studied for their antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities. These compounds showcased a specific interaction pattern with bacteria and fungi, attributing to their potential as therapeutic agents in treating infections caused by these pathogens (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Synthesis Methods

The synthesis of thiophene derivatives, including those structurally related to "this compound", involves various chemical reactions that offer insights into the chemical properties and reactivity of these compounds. A study detailed the novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents, presenting a method that contributes to the field of organic synthesis by providing efficient routes to ketones through stable metal-chelated intermediates (Jae In Lee, 2007).

Anti-inflammatory and Analgesic Agents

Further research into thiophene derivatives has explored their utility as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing potential for therapeutic applications in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Photostabilization of Polyvinyl Chloride

Another intriguing application of thiophene derivatives is in the field of materials science, where they have been used as photostabilizers for rigid poly(vinyl chloride) (PVC). This research illustrates the capacity of thiophene derivatives to protect PVC from UV-induced degradation, enhancing the material's durability and lifespan in applications exposed to sunlight (A. Balakit, Ahmed Ahmed, G. El‐Hiti, Keith Smith, E. Yousif, 2015).

Mechanism of Action

Target of Action

The primary target of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide It is known that thiophene derivatives have been identified as inhibitors of mycobacterium tuberculosis, targeting qcrb .

Mode of Action

The exact mode of action of This compound It can be inferred that the compound interacts with its target protein, leading to inhibition of the protein’s function .

Result of Action

The molecular and cellular effects of This compound It is known that thiophene derivatives can prime the innate immune responses to achieve valid antitumor efficacy .

properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(14,5-6-15-2)8-12-10(13)9-4-3-7-16-9/h3-4,7,14H,5-6,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADMFVMOWFRCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)